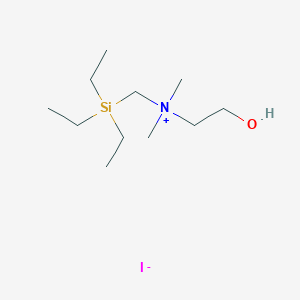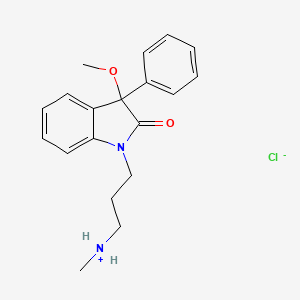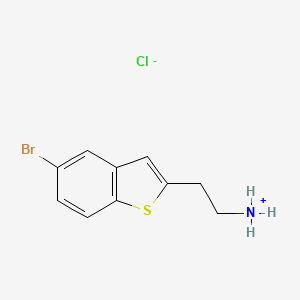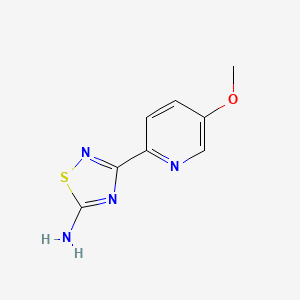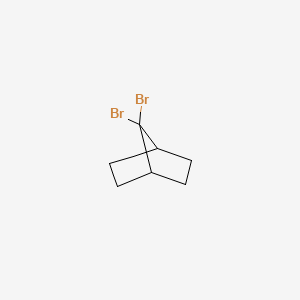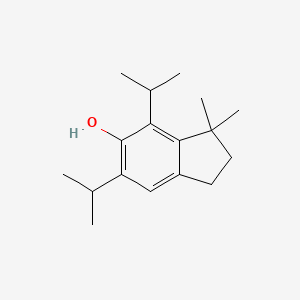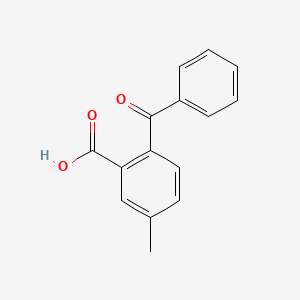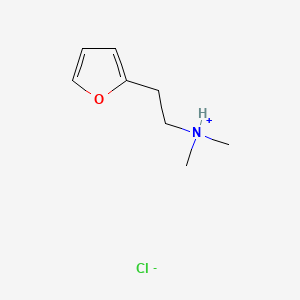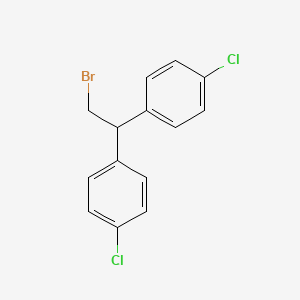![molecular formula C24H48O4S2Sn B13749193 Diisooctyl 3,3'-[(dimethylstannylene)bis(thio)]bispropionate CAS No. 42378-34-7](/img/structure/B13749193.png)
Diisooctyl 3,3'-[(dimethylstannylene)bis(thio)]bispropionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisooctyl 3,3’-[(dimethylstannylene)bis(thio)]bispropionate is a chemical compound known for its unique properties and applications in various fields. It is a derivative of organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups. This compound is particularly notable for its use as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diisooctyl 3,3’-[(dimethylstannylene)bis(thio)]bispropionate typically involves the reaction of diisooctyl propionate with dimethyltin dichloride in the presence of a base. The reaction conditions often include a solvent such as toluene and a temperature range of 60-80°C. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product .
Industrial Production Methods
In industrial settings, the production of diisooctyl 3,3’-[(dimethylstannylene)bis(thio)]bispropionate is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality product suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Diisooctyl 3,3’-[(dimethylstannylene)bis(thio)]bispropionate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.
Substitution: The compound can undergo substitution reactions where the organic groups attached to the tin atom are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various organic halides for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include tin oxides, reduced tin compounds, and substituted organotin compounds. These products have various applications in different fields, including materials science and catalysis .
Aplicaciones Científicas De Investigación
Diisooctyl 3,3’-[(dimethylstannylene)bis(thio)]bispropionate has a wide range of scientific research applications, including:
Chemistry: Used as a stabilizer in the production of PVC and other polymers, preventing degradation and extending the lifespan of the materials.
Biology: Investigated for its potential use in biological systems due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and medical devices.
Mecanismo De Acción
The mechanism of action of diisooctyl 3,3’-[(dimethylstannylene)bis(thio)]bispropionate involves its interaction with molecular targets and pathways in the systems where it is applied. In the case of PVC stabilization, the compound interacts with the polymer chains, preventing degradation and enhancing the material’s stability. The exact molecular targets and pathways involved vary depending on the specific application and the conditions under which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- Di-n-octyl 3,3’-[(dimethylstannylene)bis(thio)]bispropionate
- Diisodecyl 3,3’-[(dimethylstannylene)bis(thio)]bispropionate
- Dibutyl 3,3’-[(dimethylstannylene)bis(thio)]bispropionate
Uniqueness
Diisooctyl 3,3’-[(dimethylstannylene)bis(thio)]bispropionate is unique due to its specific chemical structure, which imparts distinct properties such as enhanced stability and compatibility with various polymers. Compared to similar compounds, it offers better performance in certain applications, making it a preferred choice in the production of high-quality PVC and other materials .
Propiedades
Número CAS |
42378-34-7 |
|---|---|
Fórmula molecular |
C24H48O4S2Sn |
Peso molecular |
583.5 g/mol |
Nombre IUPAC |
6-methylheptyl 3-[dimethyl-[3-(6-methylheptoxy)-3-oxopropyl]sulfanylstannyl]sulfanylpropanoate |
InChI |
InChI=1S/2C11H22O2S.2CH3.Sn/c2*1-10(2)6-4-3-5-8-13-11(12)7-9-14;;;/h2*10,14H,3-9H2,1-2H3;2*1H3;/q;;;;+2/p-2 |
Clave InChI |
KORGTBPVXBSXAP-UHFFFAOYSA-L |
SMILES canónico |
CC(C)CCCCCOC(=O)CCS[Sn](C)(C)SCCC(=O)OCCCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Methoxymethyl)cyclohexyl]-4-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B13749110.png)
